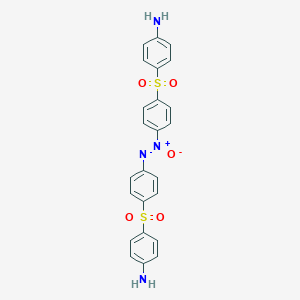
Azoxydapsone
概要
説明
Azoxydapsone is a synthetic compound with the chemical formula C24H20N4O5S2 It is a derivative of dapsone, a well-known antibacterial agent used primarily in the treatment of leprosy and dermatitis herpetiformis this compound is characterized by the presence of an azoxy group, which distinguishes it from its parent compound, dapsone
準備方法
Synthetic Routes and Reaction Conditions: Azoxydapsone can be synthesized through the oxidation of dapsone. The typical synthetic route involves the reaction of dapsone with an oxidizing agent such as hydrogen peroxide or peracetic acid. The reaction is usually carried out in an acidic medium to facilitate the formation of the azoxy group. The general reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Acetic acid or a mixture of acetic acid and water
Reaction Time: 2-4 hours
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of catalysts such as manganese dioxide can also enhance the efficiency of the oxidation process.
化学反応の分析
Types of Reactions: Azoxydapsone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of nitroso and nitro derivatives.
Reduction: Reduction of the azoxy group can yield the corresponding amine.
Substitution: The sulfone groups in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid, and manganese dioxide in acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Sulfone-substituted products.
科学的研究の応用
Azoxydapsone has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Studied for its potential use in the treatment of inflammatory diseases and as an alternative to dapsone in certain therapeutic applications.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
作用機序
The mechanism of action of azoxydapsone is similar to that of dapsone. It inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid for the active site of the enzyme dihydropteroate synthetase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication. Additionally, this compound exhibits anti-inflammatory properties by inhibiting the production of reactive oxygen species and reducing the activity of certain inflammatory mediators.
類似化合物との比較
Azoxydapsone can be compared with other similar compounds, such as:
Dapsone: The parent compound, primarily used as an antibacterial agent.
Sulfoxone: Another sulfone derivative with similar antibacterial properties.
Sulfapyridine: A sulfonamide antibiotic with a different mechanism of action.
Uniqueness of this compound: this compound is unique due to the presence of the azoxy group, which imparts distinct chemical and biological properties. This group enhances its potential as an antibacterial and anti-inflammatory agent, making it a valuable compound for further research and development.
特性
IUPAC Name |
[4-(4-aminophenyl)sulfonylphenyl]-[4-(4-aminophenyl)sulfonylphenyl]imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S2/c25-17-1-9-21(10-2-17)34(30,31)23-13-5-19(6-14-23)27-28(29)20-7-15-24(16-8-20)35(32,33)22-11-3-18(26)4-12-22/h1-16H,25-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEWQWPADHSEIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N=[N+](C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025987 | |
| Record name | Azoxydapsone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35040-12-1 | |
| Record name | Azoxydapsone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035040121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azoxydapsone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZOXYDAPSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z632FNN6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)
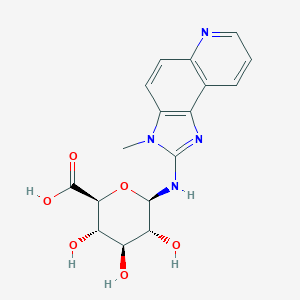

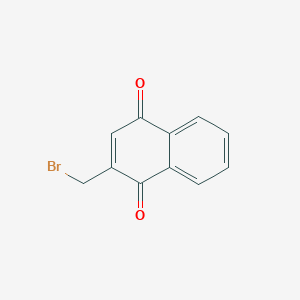
![3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B51304.png)
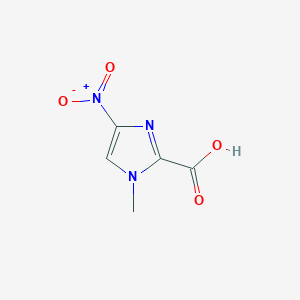
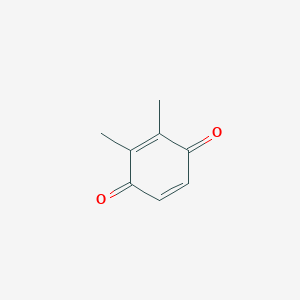
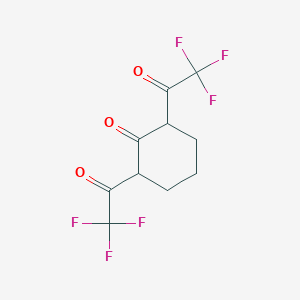
![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)
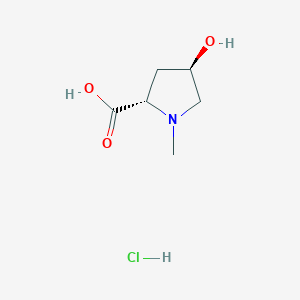



![(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid](/img/structure/B51330.png)
